molecular formula C13H15ClN2O3 B13498694 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride

4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride

Cat. No.: B13498694
M. Wt: 282.72 g/mol
InChI Key: WAWRWHWCRZTTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride typically involves multicomponent reactions (MCRs). MCRs are advantageous as they are high-yielding, operationally friendly, and time- and cost-effective . The indole nucleus, being an essential chemical precursor, undergoes various reactions to form the desired compound. Common reagents used in these reactions include indole-3-carbaldehyde and other indole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable MCRs and the optimization of reaction conditions to ensure high yield and purity. The use of heterogeneous solid acid catalysts, such as silica-supported P2O5, has been reported in similar syntheses .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various indole derivatives with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C13H14N2O3.ClH/c14-10(5-6-12(16)17)13(18)9-7-15-11-4-2-1-3-8(9)11;/h1-4,7,10,15H,5-6,14H2,(H,16,17);1H

InChI Key

WAWRWHWCRZTTKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(CCC(=O)O)N.Cl

Origin of Product

United States

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